An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-2-naphthoic Acid
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-2-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydro-2-naphthoic acid, also known as tetralin-2-carboxylic acid, is a carbocyclic compound with the molecular formula C₁₁H₁₂O₂.[1][2] As a derivative of tetralin, it possesses a partially hydrogenated naphthalene ring system, which imparts a unique combination of aromatic and aliphatic characteristics. This structural feature makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,3,4-tetrahydro-2-naphthoic acid, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications.
Chemical and Physical Properties
1,2,3,4-Tetrahydro-2-naphthoic acid is a solid at room temperature with a melting point in the range of 93-96 °C.[1] Its chemical structure and key identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| CAS Number | 53440-12-3 | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 93-96 °C | [1] |
| Functional Group | Carboxylic Acid | [1] |
| SMILES String | OC(=O)C1CCc2ccccc2C1 | [1] |
| InChI Key | NTAGXJQHJQUOOA-UHFFFAOYSA-N | [1] |
Safety Information: 1,2,3,4-Tetrahydro-2-naphthoic acid is classified as a warning-level hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be used when handling this compound.[1]
Experimental Protocols
Synthesis: Catalytic Hydrogenation of 2-Naphthoic Acid
A common method for the synthesis of 1,2,3,4-tetrahydro-2-naphthoic acid is the catalytic hydrogenation of 2-naphthoic acid. This process involves the reduction of the naphthalene ring system.
Materials:
-
2-Naphthoic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
In a hydrogenation vessel, dissolve 2-naphthoic acid in a suitable solvent such as ethanol.
-
Carefully add 10% palladium on carbon catalyst to the solution (typically 5-10% by weight of the substrate).
-
Seal the vessel and purge it with an inert gas, such as nitrogen or argon, to remove any air.
-
Introduce hydrogen gas into the vessel, typically at a pressure of 1-5 atmospheres.
-
Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-2-naphthoic acid.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a product of high purity.
Materials:
-
Crude 1,2,3,4-tetrahydro-2-naphthoic acid
-
Suitable solvent or solvent pair (e.g., ethanol/water, toluene)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Select a suitable solvent or solvent pair in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve a small amount of the purified 1,2,3,4-tetrahydro-2-naphthoic acid in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the tetralin ring system, as well as the acidic proton of the carboxylic acid group. The aromatic protons will typically appear in the downfield region (around 7.0-8.0 ppm). The aliphatic protons will appear in the upfield region, and their splitting patterns will depend on their specific environment and coupling to neighboring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), the aromatic carbons, and the aliphatic carbons of the tetralin ring.
Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with a mulling agent (e.g., Nujol).
Expected IR Spectral Data: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band around 1700 cm⁻¹. Other characteristic bands include the C-O stretching and O-H bending vibrations.
Mass Spectrometry (MS)
Sample Preparation for GC-MS: For analysis by gas chromatography-mass spectrometry (GC-MS), the carboxylic acid is often derivatized to its more volatile methyl ester. This can be achieved by reacting the acid with a methylating agent such as diazomethane or by heating with methanol in the presence of an acid catalyst (e.g., HCl).[5]
Procedure for Methyl Esterification (with HCl/Methanol):
-
Dissolve the carboxylic acid in a mixture of methanol and a co-solvent like toluene.
-
Add a solution of HCl in methanol.
-
Heat the mixture (e.g., at 100°C for 1-1.5 hours) to drive the esterification reaction to completion.[5]
-
After cooling, extract the methyl ester into an organic solvent like hexane.
-
The hexane solution can then be directly injected into the GC-MS for analysis.
Expected Mass Spectrum: The mass spectrum of the methyl ester of 1,2,3,4-tetrahydro-2-naphthoic acid will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for such esters include the loss of the methoxy group (-OCH₃) and other fragments arising from the cleavage of the tetralin ring.
Applications and Biological Relevance
1,2,3,4-Tetrahydro-2-naphthoic acid serves as a crucial building block in the synthesis of more complex molecules.[3] Its derivatives have been investigated for a range of biological activities, and it is considered a key intermediate in the development of pharmaceuticals.[4] While direct involvement in specific signaling pathways has not been extensively documented for this particular molecule, the tetralin scaffold is present in numerous biologically active compounds. The reactivity of the carboxylic acid group allows for a variety of chemical modifications, making it a versatile starting material for the synthesis of amides, esters, and other derivatives with potential therapeutic applications.[6]
Visualizations
Caption: Synthesis and Purification Workflow.
Caption: Spectroscopic Analysis Workflow.
References
- 1. 1,2,3,4-四氢-2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 1,2,3,4-TETRAHYDRO-2-NAPHTHOIC ACID | 53440-12-3 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
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